molecular formula C22H23N3O4 B5184088 ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate

ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate

Cat. No. B5184088
M. Wt: 393.4 g/mol
InChI Key: CDQHQYZIGLEETI-UHFFFAOYSA-N
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Description

Ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of N-methylglycine and has a unique chemical structure that makes it a promising candidate for use in biochemical and physiological studies.

Mechanism of Action

The mechanism of action of ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate is not fully understood. However, it is believed to work by binding to specific targets in cells and tissues, which leads to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
Ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate in lab experiments is its unique chemical structure, which makes it a useful tool for studying biochemical and physiological processes. However, one of the limitations of using this compound is that it may have potential side effects, which may need to be carefully monitored.

Future Directions

There are several future directions for research on ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate. One area of research could focus on the development of new synthetic methods for producing this compound. Another area of research could focus on the identification of new applications for this compound, such as in the treatment of neurodegenerative diseases. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate involves several steps. The first step involves the preparation of 4-biphenylcarboxylic acid, which is then converted to 5-(4-biphenylyl)-1,3,4-oxadiazole-2-carboxylic acid. This intermediate compound is then reacted with N-methylglycine ethyl ester hydrochloride to produce the final product.

Scientific Research Applications

Ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions and has been shown to have potential applications in the field of bioimaging. It has also been used as a tool for studying protein-ligand interactions and has been shown to be effective in the detection of enzyme activity.

properties

IUPAC Name

ethyl 2-[methyl-[3-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]propanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-28-21(27)15-25(2)20(26)14-13-19-23-24-22(29-19)18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-12H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQHQYZIGLEETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)CCC1=NN=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl N-[3-(5-biphenyl-4-yl-1,3,4-oxadiazol-2-yl)propanoyl]-N-methylglycinate

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